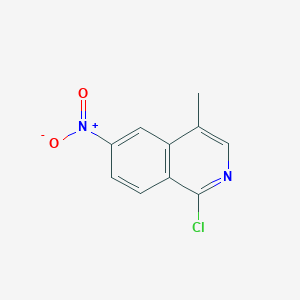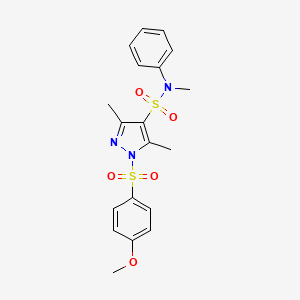
2-((2,3,5-trimethyl-1H-indol-7-yl)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoindoline derivatives has been the focus of much research due to their diverse biological activities . The synthesis of these compounds often involves simple heating and relatively quick solventless reactions . The synthesis of isoindoline-1,3-dione derivatives involves the use of N-substituted imides .Molecular Structure Analysis
The molecular structure of TIMI can be represented by the InChI code1S/C12H16N2/c1-7-4-10(6-13)12-11(5-7)8(2)9(3)14-12/h4-5,14H,6,13H2,1-3H3 . This indicates that it contains a 1H-indol-7-yl group and an isoindoline-1,3-dione group. Chemical Reactions Analysis
Isoindolines are the focus of much research because of their presence in a wide array of bioactive molecules . They are frequently used in the synthesis of various organic compounds . The chemical reactions involving isoindoline derivatives are often complex and involve multiple steps .Physical And Chemical Properties Analysis
TIMI has a molecular weight of 318.376. Other physical and chemical properties such as melting point, solubility, and stability are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatization Research indicates that 2,6-disubstituted arylhydrazones, a class to which the compound belongs, are significant in the Fischer synthesis of indoles, illustrating the compound's relevance in synthetic organic chemistry. The process involves multiple transformations, including shifts and the splitting out of substituents, highlighting the complexity and versatility of reactions involving such compounds (Fusco & Sannicolo, 1978). Moreover, the compound's structural resemblance to isatin, a precursor for pharmacologically active compounds, underpins its importance in synthesizing a wide range of heterocyclic compounds with diverse biological activities (Mathur & Nain, 2014).
Biological Activity and Therapeutic Potential The compound's structural relation to isoindolines, isatins, and indoles suggests its potential in the field of pharmacology. Isoindolines, for instance, are found in various biologically active molecules, indicating the potential of the compound for various therapeutic applications (Albano & Aronica, 2017). Furthermore, the compound's similarity to isoquinoline derivatives, which exhibit a wide array of biological activities, further emphasizes its potential importance in modern therapeutics (Danao et al., 2021). The compound's structural resemblance to indoles, crucial in organic synthesis, particularly in synthesizing compounds with anticancer properties, also suggests its potential application in drug development (Taber & Tirunahari, 2011).
Environmental Applications Given the structural similarity of the compound to mesotrione, an herbicide commonly used in agriculture, it might also hold potential in environmental applications, particularly in agriculture. Research on mesotrione indicates its efficiency, effects, and fate in the environment, suggesting that structurally related compounds could also possess similar properties and applications (Carles et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNUKPARJDXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


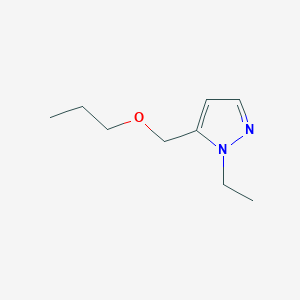
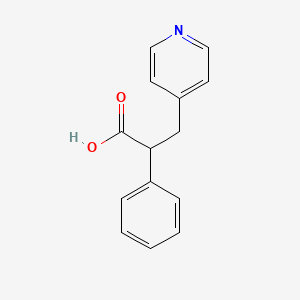
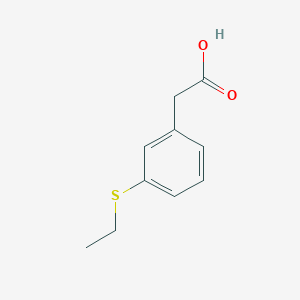
![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)
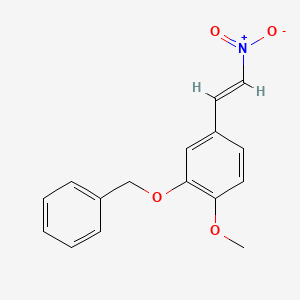
![1-(4-chlorobenzyl)-3'-(3,5-dimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2798709.png)
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
